REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[O:6][CH2:5]2.[Br:12]Br>BrC1C=CC=CC=1>[Br:12][CH:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([Br:1])[CH:3]=2)[C:7](=[O:11])[O:6]1
|
Name
|
|
Quantity
|
51.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2COC(C2=CC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
18.8 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
158 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for another 30 min. at 158° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bromobenzene is removed by distillation under vacuum
|
Type
|
CUSTOM
|
Details
|
dried 1 hour at 120° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to yield a black crystalline residue
|
Type
|
CUSTOM
|
Details
|
Recrystallization
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in hot isopropyl ether (300 mL)
|
Type
|
ADDITION
|
Details
|
Activated charcoal (1 g) is added
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
filtered while hot
|
Type
|
TEMPERATURE
|
Details
|
The filtrate is cooled in ice-water bath (0° C.) over night
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
is rinsed with cold isopropyl ether (2×10 mL) and vacuum
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over KOH (KOH)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1OC(C2=CC=C(C=C12)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |